molecular formula C20H18N4O2 B2834762 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1187360-68-4

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No.: B2834762
CAS No.: 1187360-68-4
M. Wt: 346.39
InChI Key: FQJXRJSXNABUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a meta-tolyl group and at the 5-position with a pyrazole ring bearing a 4-ethoxyphenyl moiety. This structure combines the electron-rich aromatic systems of m-tolyl and ethoxyphenyl groups with the oxadiazole scaffold, which is known for its stability and role in medicinal chemistry.

Applications of such compounds may include antimicrobial or antiradical agents, as seen in structurally related derivatives .

Properties

CAS No.

1187360-68-4

Molecular Formula

C20H18N4O2

Molecular Weight

346.39

IUPAC Name

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-9-7-14(8-10-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

FQJXRJSXNABUSE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with similar derivatives:

Compound Name Substituents (Oxadiazole 3-/5-positions) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-(m-tolyl), 5-(4-ethoxyphenyl-pyrazol-5-yl) ~363.39 (estimated) Enhanced solubility (ethoxy group)
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(CF₃-phenyl), 5-(cyclopropyl-pyrazol-5-yl) 334.29 High lipophilicity (CF₃ group)
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 3-(2-Cl-phenyl), 5-(Cl-methyl-pyrazol-4-yl) 385.24 Antimicrobial activity
5-Methyl-3-(m-tolyl)-1,2,4-oxadiazole 3-(m-tolyl), 5-methyl 189.22 Simple structure; baseline for comparison
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 3-(pyridazin-3-yl), 5-(chloromethyl) 196.60 Reactivity (chloromethyl group)

Key Observations :

  • Lipophilicity : The trifluoromethyl (CF₃) group in the cyclopropyl derivative increases logP, favoring membrane permeability but reducing aqueous solubility .
  • Bioactivity : Chloro-substituted derivatives (e.g., 5-(5-Chloro-...-oxadiazole) exhibit antimicrobial properties, likely due to halogen-mediated interactions with bacterial targets .
  • Solubility : The ethoxy group in the target compound improves solubility compared to CF₃ or chloro substituents, making it more suitable for formulations requiring moderate polarity .

Q & A

Q. Example Protocol

StepReagents/ConditionsYield
Oxadiazole formationAmidoxime + POCl₃, 80°C, 6h70–75%
Pyrazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h60–65%
Final purificationSilica gel chromatography (hexane:EtOAc 3:1)95% purity

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the oxadiazole C=N signal appears at ~160 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₁₇N₅O₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns (e.g., 98.5% purity with acetonitrile/water mobile phase) .

Q. Advanced Experimental Design

  • In vitro assays : Screen against cancer cell lines (e.g., T47D breast cancer) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Target identification : Use photoaffinity labeling or pull-down assays to identify binding partners (e.g., TIP47, an IGF II receptor protein) .
  • In vivo models : Test in xenograft models (e.g., MX-1 tumors) with dose-response studies (10–50 mg/kg, oral administration) .

Q. Key Considerations

  • Optimize cell culture conditions (e.g., serum concentration) to avoid false negatives.
  • Validate target engagement using Western blotting or fluorescence polarization assays .

How can contradictory data in biological activity across cell lines be resolved?

Q. Advanced Data Analysis

  • Mechanistic profiling : Perform gene expression analysis (RNA-seq) to identify resistance markers (e.g., upregulated efflux pumps) .
  • Metabolomic studies : Use LC-MS to assess compound metabolism in resistant vs. sensitive cell lines.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing m-tolyl with pyridyl) to probe SAR .

Q. Example Workflow

Compare IC₅₀ values across 5+ cell lines.

Correlate activity with proteomic/metabolic profiles.

Validate hypotheses using CRISPR knockouts (e.g., ABC transporters) .

What strategies improve the pharmacokinetic (PK) profile and reduce off-target effects?

Q. Advanced Optimization

  • Solubility enhancement : Introduce polar groups (e.g., -OH or -NH₂) on the m-tolyl ring .
  • CYP inhibition assays : Screen for CYP3A4/2D6 interactions using liver microsomes. Replace metabolically labile groups (e.g., ethoxy → trifluoromethoxy) .
  • Plasma stability : Incubate with mouse/human plasma (37°C, 24h) and quantify degradation via HPLC .

Q. PK Parameters

ParameterValueModification Strategy
t₁/₂ (mouse)2.1hAdd methyl groups to reduce oxidation
Cl (human)15 mL/min/kgReplace chlorophenyl with pyridyl

How can computational methods elucidate the mechanism of action?

Q. Advanced Mechanistic Studies

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Prioritize poses with ∆G < -8 kcal/mol .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns (AMBER force field) to identify critical residues (e.g., His94 in HDACs) .
  • QSAR modeling : Train models on IC₅₀ data from 50+ analogs to predict activity of new derivatives .

How do substituent variations impact biological activity?

Q. Advanced SAR Insights

  • Oxadiazole 5-position : Electron-withdrawing groups (e.g., -CF₃) enhance apoptosis induction (e.g., 1d in : IC₅₀ = 0.8 µM vs. T47D) .
  • Pyrazole 3-position : Bulky substituents (e.g., naphthyl) improve target selectivity but reduce solubility .

Q. SAR Table

SubstituentPositionEffect on Activity
-CF₃Oxadiazole 3↑ Apoptosis (2-fold)
-OCH₃Pyrazole 5↓ Cytotoxicity (IC₅₀ > 10 µM)
-ClPhenyl ring↑ Plasma stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.